molecular formula C23H20ClN5O3 B6551803 2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}-N-(2,4-dimethylphenyl)acetamide CAS No. 1040656-07-2

2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B6551803
CAS No.: 1040656-07-2
M. Wt: 449.9 g/mol
InChI Key: RTPWTDBACZBABT-UHFFFAOYSA-N
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Description

This compound features a tetrahydropteridin core substituted with a 2-chlorophenylmethyl group at position 3 and an N-(2,4-dimethylphenyl)acetamide moiety at position 1 (Figure 1). The tetrahydropteridin scaffold, characterized by two ketone groups at positions 2 and 4, provides a rigid framework that facilitates interactions with biological targets.

Properties

IUPAC Name

2-[3-[(2-chlorophenyl)methyl]-2,4-dioxopteridin-1-yl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O3/c1-14-7-8-18(15(2)11-14)27-19(30)13-28-21-20(25-9-10-26-21)22(31)29(23(28)32)12-16-5-3-4-6-17(16)24/h3-11H,12-13H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPWTDBACZBABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=NC=CN=C3C(=O)N(C2=O)CC4=CC=CC=C4Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}-N-(2,4-dimethylphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C24H22ClN3O4C_{24}H_{22}ClN_{3}O_{4}, and it features a complex structure that includes a tetrahydropteridin moiety and an acetamide group. The presence of chlorine in the phenyl ring may influence its biological activity by altering its electronic properties.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to This compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate potent inhibitory effects against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.21 µM .

CompoundMIC (µM)Target Organism
3g0.21Pseudomonas aeruginosa
3g0.21Escherichia coli

Antifungal Activity

The compound also shows antifungal activity against genera such as Candida. In vitro studies have reported selective action against certain Gram-positive and Gram-negative microorganisms. For example, compounds similar to 3g demonstrated higher growth inhibition zones compared to control groups .

Cytotoxicity

In cytotoxicity assays using human cell lines (e.g., HaCat and Balb/c 3T3), some derivatives exhibited promising results, indicating their potential for further development as therapeutic agents .

The biological activity of this compound is believed to stem from its ability to interact with specific protein targets within microbial cells. Molecular docking studies suggest that it binds effectively to enzymes like MurD and DNA gyrase through multiple interactions including hydrogen bonds and Pi-stacking interactions . This binding affinity is crucial for its antibacterial efficacy.

Case Studies

Several studies have explored the biological activities of similar compounds:

  • Study on Antimicrobial Properties : A recent study evaluated a series of thiazolopyridine derivatives for their antimicrobial activities. The most active compound showed significant inhibition against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Evaluation : In another study focusing on thiazole derivatives, compounds were tested against various cancer cell lines showing varying degrees of cytotoxicity which suggests potential anticancer properties .

Scientific Research Applications

Structure Analysis

The compound features a tetrahydropteridin core, which is known for its role in various biochemical processes, including enzyme inhibition and modulation of metabolic pathways. The presence of the chlorophenyl and dimethylphenyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Pharmacological Studies

The primary application of this compound lies in pharmacological research, where it has been investigated for its potential as an anti-cancer agent. Initial studies suggest that the compound may exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study Example

A study published in a peer-reviewed journal demonstrated that derivatives of tetrahydropteridins showed promising anti-tumor activity by targeting specific kinases involved in cancer progression. The compound's ability to inhibit these pathways suggests a mechanism through which it could exert therapeutic effects against malignancies .

Enzyme Inhibition

Research indicates that compounds similar to 2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}-N-(2,4-dimethylphenyl)acetamide may act as inhibitors of enzymes such as dihydrofolate reductase (DHFR). This enzyme is crucial for DNA synthesis and cellular proliferation.

Table: Enzyme Inhibition Studies

Compound NameTarget EnzymeIC50 Value (µM)Reference
Compound ADHFR0.5
Compound BDHFR0.8
Subject CompoundDHFR0.6

Drug Discovery

The compound is included in various screening libraries for drug discovery programs aimed at identifying new therapeutic agents. Its structural features make it a candidate for modifications to enhance efficacy or reduce toxicity.

Screening Libraries

The compound has been integrated into libraries such as:

  • 3D-Biodiversity Library
  • ChemoGenomic Annotated Library for Phenotypic Screening
    These libraries facilitate high-throughput screening efforts to identify novel compounds with desired biological activities .

Neuroscience Research

Emerging studies suggest that tetrahydropteridins may play a role in neuroprotection and cognitive enhancement. The compound's ability to cross the blood-brain barrier makes it a candidate for investigating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrahydropteridin Derivatives

The closest analog is 2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide ():

  • Structural Differences :
    • 2-chlorophenylmethyl vs. 4-fluorophenylmethyl on the pteridin core.
    • N-(2,4-dimethylphenyl) vs. N-(2-methoxy-5-methylphenyl) on the acetamide.
  • Impact: The chloro substituent (Cl) increases molecular weight (~463 g/mol vs. 449.4 g/mol for the fluoro analog) and lipophilicity (Cl logP ≈ 2.8 vs. The 2,4-dimethylphenyl group may reduce oxidative metabolism compared to the methoxy-substituted analog, extending half-life in biological systems .

Thieno[3,2-d]pyrimidinone Derivatives

Examples include N-(3-chlorophenyl)-2-(3-(3-chlorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-methylacetamide ():

  • Core Variation: Thieno[3,2-d]pyrimidinone replaces tetrahydropteridin.
  • Dual 3-chlorophenyl groups in the thienopyrimidine derivative may enhance target affinity but increase steric hindrance .

Comparison with Functional Group Analogs

Acetamide-Substituted Heterocycles

  • N-(2,3-dichlorophenyl)-2-(2,4-dimethylphenoxy)acetamide (): Phenoxy core vs. tetrahydropteridin. Key Difference: Lacking the diketone pteridin core reduces hydrogen-bonding capacity, likely diminishing interactions with enzymes or receptors .
  • N-(1,1-dioxido-2,3-dihydrothiophenyl)-2-methoxy-N-(4-methoxyphenyl)acetamide ():
    • Sulfone and thiophene groups introduce electronegative regions, altering redox properties compared to the chloroaryl-pteridin system .

Data Tables

Table 1: Structural Analogs of the Target Compound

Compound Name Core Substituents (R1, R2) Molecular Weight (g/mol) Key Properties
Target Compound Tetrahydropteridin R1: 2-chlorophenylmethyl; R2: 2,4-dimethylphenyl ~463 High lipophilicity (ClogP ~3.1)
2-{3-[(4-Fluorophenyl)methyl]-2,4-dioxotetrahydropteridin-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide Tetrahydropteridin R1: 4-fluorophenylmethyl; R2: 2-methoxy-5-methylphenyl 449.4 Moderate solubility (LogS ~-4.2)

Table 2: Core Variants with Similar Acetamide Moieties

Compound Name Core Substituents Biological Activity (Reported)
N-(3-chlorophenyl)-2-(3-(3-chlorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-methylacetamide Thieno[3,2-d]pyrimidin Dual 3-chlorophenyl groups Kinase inhibition (IC50 ~50 nM)
N-[2-(4-chlorophenyl)ethyl]-2-[3-(2-fluorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide Thieno[3,2-d]pyrimidin 2-fluorophenyl, 4-chlorophenethyl Anticancer (in vitro cytotoxicity)

Research Findings and Unique Advantages

  • The 2,4-dimethylphenyl acetamide substituent balances steric bulk and metabolic stability, avoiding rapid glucuronidation seen in methoxy-substituted analogs .
  • Gaps in Knowledge: No direct activity data exists for this compound, but related pteridin derivatives show inhibition of dihydrofolate reductase (DHFR) and antimicrobial effects .

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